
8-(3-Azetidinyloxy)-5-chloroquinoline
Vue d'ensemble
Description
The compound “N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride” has a CAS Number of 1820736-30-8 and a molecular weight of 242.7 . Another related compound, “3-(3-Azetidinyloxy)pyridine 2HCL”, has a CAS Number of 1354543-05-7 and a molecular weight of 223.1 .
Molecular Structure Analysis
The InChI code for “N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride” is 1S/C11H14N2O2.ClH/c1-8(14)13-9-3-2-4-10(5-9)15-11-6-12-7-11;/h2-5,11-12H,6-7H2,1H3,(H,13,14);1H . For “3-(3-Azetidinyloxy)pyridine 2HCL”, the InChI code is 1S/C8H10N2O.2ClH/c1-2-7(4-9-3-1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride” include a molecular weight of 242.7 and an InChI code of 1S/C11H14N2O2.ClH/c1-8(14)13-9-3-2-4-10(5-9)15-11-6-12-7-11;/h2-5,11-12H,6-7H2,1H3,(H,13,14);1H . For “3-(3-Azetidinyloxy)pyridine 2HCL”, the molecular weight is 223.1 and the InChI code is 1S/C8H10N2O.2ClH/c1-2-7(4-9-3-1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H .
Applications De Recherche Scientifique
Antimicrobial Properties
8-(3-Azetidinyloxy)-5-chloroquinoline and its derivatives have shown promise in antimicrobial applications. For instance, a series of compounds containing the quinoline nucleus, including azetidinone derivatives, have been synthesized and found effective against various bacterial and fungal strains (Desai & Dodiya, 2014). Similarly, compounds with 7-azetidinylquinolone structure exhibited significant antibacterial properties (Frigola et al., 1995). Another study on 8-chloroquinolone derivatives demonstrated potent antibacterial activities against Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Anti-corrosion Applications
8-Hydroxyquinoline derivatives, closely related to 8-(3-Azetidinyloxy)-5-chloroquinoline, have been investigated for their anti-corrosion properties. A study on 8-hydroxyquinoline derivatives highlighted their effectiveness in preventing corrosion of mild steel in acidic environments (Douche et al., 2020).
Antituberculosis Activity
Cloxyquin (5-chloroquinolin-8-ol), a compound structurally similar to 8-(3-Azetidinyloxy)-5-chloroquinoline, has shown significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains (Hongmanee et al., 2006).
Cancer Research
8-Hydroxyquinoline derivatives have been studied for their potential in cancer therapy. For instance, clioquinol (5-chloro-7-iodo-quinolin-8-ol) and its analogs have shown preclinical efficacy in the treatment of malignancy due to their ability to inhibit proteasome function (Mao & Schimmer, 2008). Moreover, research on glucoconjugates of 8-hydroxyquinolines, which share a structural resemblance with 8-(3-Azetidinyloxy)-5-chloroquinoline, revealed their potential as anticancer prodrugs in the presence of copper(II) ions (Oliveri et al., 2012).
Metal Ion Sensing
8-Hydroxyquinoline derivatives have been explored as chemosensors for metal ions. For instance, fluorescent chemosensors based on 8-hydroxyquinoline derivatives were effective in selectively detecting Zn2+ and Cd2+ ions (Aragoni et al., 2013). Additionally, studies on azo 8-hydroxyquinoline derivatives showcased their potential as chromogenic chemosensors for Hg2+ and Cu2+ (Cheng et al., 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
Aztreonam is a synthetic monocyclic beta-lactam antibiotic (a monobactam) that targets penicillin-binding protein 3 (PBP-3), which plays a crucial role in bacterial cell wall synthesis .
Mode of Action
Aztreonam binds to PBP-3 and inhibits the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This disruption in cell wall synthesis leads to cell lysis and death .
Biochemical Pathways
The primary pathway affected by aztreonam is the bacterial cell wall synthesis pathway. By inhibiting PBP-3, aztreonam prevents the formation of a stable cell wall, leading to cell death .
Pharmacokinetics
After administration, aztreonam exhibits good serum levels that exceed the MIC90 for many pathogens for up to 8 hours. It is excreted in the urine, where it maintains effective concentrations for up to 12 hours .
Result of Action
The result of aztreonam’s action is the death of susceptible bacteria, leading to the resolution of bacterial infections .
Action Environment
The efficacy and stability of aztreonam can be influenced by factors such as pH and the presence of other substances. Aztreonam is noted for its resistance to beta-lactamases, enzymes produced by some bacteria that can degrade other beta-lactam antibiotics .
Propriétés
IUPAC Name |
8-(azetidin-3-yloxy)-5-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-10-3-4-11(16-8-6-14-7-8)12-9(10)2-1-5-15-12/h1-5,8,14H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXLGNVXBLRNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



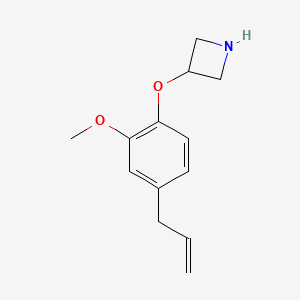
![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1525267.png)
![3-[(4-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525269.png)
![3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525270.png)
![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525272.png)
![3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525273.png)
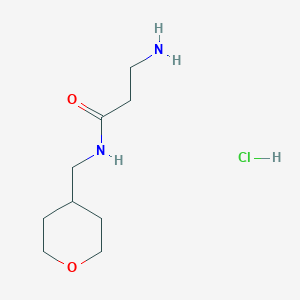


![3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1525280.png)
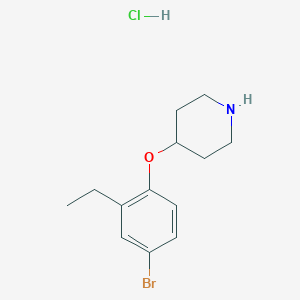
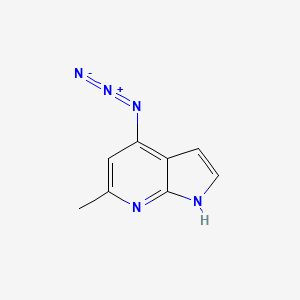
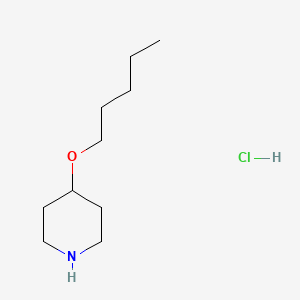
![3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1525286.png)